(3E)-octa-1,3-diene IUPAC nomenclature and structure
(3E)-octa-1,3-diene IUPAC nomenclature and structure
An In-depth Technical Guide to (3E)-octa-1,3-diene: IUPAC Nomenclature and Structure
Introduction
(3E)-octa-1,3-diene is an acyclic organic compound classified as a conjugated diene.[1] Its specific nomenclature and stereochemistry are crucial for understanding its chemical properties and reactivity, particularly in the context of organic synthesis and drug development. This guide provides a detailed breakdown of the IUPAC naming conventions and the structural characteristics of this molecule.
IUPAC Nomenclature Deconstruction
The systematic name (3E)-octa-1,3-diene is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[2] Each component of the name provides precise information about the molecule's structure.
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octa- : This prefix indicates that the longest continuous carbon chain in the molecule contains eight carbon atoms.[3]
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-diene : This suffix signifies the presence of two carbon-carbon double bonds within the parent chain.[4][5]
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-1,3- : These numbers, known as locants, specify the starting positions of the two double bonds along the carbon chain. The first double bond starts at carbon #1 (between C1 and C2), and the second starts at carbon #3 (between C3 and C4).[6]
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(3E)- : This stereodescriptor specifies the geometric configuration around the double bond located at carbon #3.[7]
Stereochemistry: The (E) Configuration
The "E/Z" notation is used to unambiguously describe the stereochemistry of double bonds, especially when the simpler cis/trans system is inadequate.[8][9] The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules.[10][11]
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Assign Priorities: For each carbon atom in the double bond, the two attached groups are assigned a priority (high or low) based on the atomic number of the atoms directly bonded to the double bond carbon. Higher atomic numbers receive higher priority.[11]
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Determine Configuration:
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If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[12]
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If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[12]
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For the double bond at C3-C4 in octa-1,3-diene:
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At Carbon 3 (C3): The attached groups are a hydrogen atom (-H) and a vinyl group (-CH=CH₂). Carbon has a higher atomic number than hydrogen, so the vinyl group is the higher-priority group.
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At Carbon 4 (C4): The attached groups are a hydrogen atom (-H) and a butyl group (-CH₂CH₂CH₂CH₃). Carbon has a higher atomic number than hydrogen, so the butyl group is the higher-priority group.
In the (3E) isomer, the high-priority vinyl group on C3 and the high-priority butyl group on C4 are positioned on opposite sides of the C3=C4 double bond. The double bond at C1-C2 does not exhibit E/Z isomerism because carbon #1 is bonded to two identical hydrogen atoms.[13]
Chemical Structure
(3E)-octa-1,3-diene is a hydrocarbon with the molecular formula C₈H₁₄.[7][14] Its structure consists of an eight-carbon chain with two double bonds located at positions 1 and 3.[6] The presence of double bonds at C1 and C3 makes it a conjugated system, where the pi orbitals of the two double bonds are separated by a single bond, allowing for electron delocalization. This conjugation imparts additional stability to the molecule compared to non-conjugated dienes.[5]
The geometry of the molecule is defined by the sp² hybridization of carbons C1, C2, C3, and C4, leading to trigonal planar geometry around these atoms with bond angles of approximately 120°. The (3E) configuration dictates a "trans-like" arrangement across the C3-C4 double bond.
Visualization of (3E)-octa-1,3-diene
The following diagram illustrates the chemical structure and the stereochemical relationship of the substituent groups that define the molecule as (3E)-octa-1,3-diene.
Caption: 2D structure of (3E)-octa-1,3-diene with priority groups highlighted.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. scribd.com [scribd.com]
- 5. orgosolver.com [orgosolver.com]
- 6. brainly.in [brainly.in]
- 7. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. E- and Z-alkenes [chem.ucalgary.ca]
- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 13. leah4sci.com [leah4sci.com]
- 14. Octa-1,3-diene | C8H14 | CID 66084 - PubChem [pubchem.ncbi.nlm.nih.gov]
